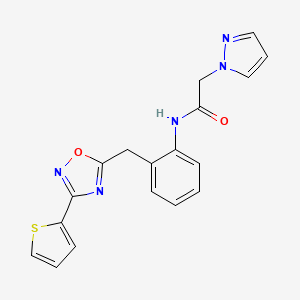

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic molecule that likely contains several heterocyclic structures, including pyrazole, thiophene, and oxadiazole rings. These types of structures are often of interest in the development of pharmaceuticals and materials due to their unique chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by a reaction with various aromatic aldehydes and cyclisation with hydrazine hydrate . Although the specific synthesis of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is not detailed, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of compounds with similar complexity has been characterized using techniques such as 1H NMR, IR spectroscopy, and single-crystal X-ray diffraction . For example, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined using single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group and the presence of intramolecular hydrogen bonding . These techniques would likely be useful in analyzing the molecular structure of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide.

Chemical Reactions Analysis

The reactivity of such compounds typically involves their functional groups. The presence of acetamide groups suggests potential for further reactions, such as nucleophilic substitution or participation in the formation of hydrogen bonds, as seen in the crystal structure of related compounds . The heterocyclic rings may also engage in various chemical reactions, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds can be diverse. Techniques like thermogravimetric analysis, differential thermal analysis, and UV-Visible spectroscopy are used to characterize these properties . The presence of different heteroatoms within the rings of 2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would influence its melting point, solubility, and electronic properties, which are critical for its potential applications.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

Research has explored the potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds with structural similarities to the specified chemical, in various pharmacological areas. These derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Certain derivatives demonstrated moderate inhibitory effects across these assays, indicating their potential for further investigation in medical and pharmaceutical research (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Another study synthesized pyrazole-acetamide derivatives, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes were examined for their antioxidant activity, showing significant results. The research indicates the potential of these compounds in developing therapeutic agents with antioxidant properties, highlighting the versatile applications of pyrazole-acetamide derivatives in chemical and biological sciences (Chkirate et al., 2019).

Synthesis of Novel Derivatives and Anti-inflammatory Activity

Further research into N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity. This underscores the compound's role in developing new anti-inflammatory drugs, showcasing the importance of such derivatives in pharmaceutical advancements (Sunder & Maleraju, 2013).

Antimicrobial and Hemolytic Activity of Oxadiazole Derivatives

The antimicrobial and hemolytic activities of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been assessed, with some compounds displaying active properties against selected microbial species. This study highlights the potential use of such compounds in treating microbial infections, contributing to the search for new antimicrobial agents (Gul et al., 2017).

Flavoring Substance Evaluation

The European Food Safety Authority (EFSA) evaluated the safety of a flavoring substance structurally related to the query compound, concluding no safety concerns at the estimated level of dietary exposure. This study demonstrates the compound's potential application in food flavoring, underlining its importance in food science and safety evaluations (Younes et al., 2018).

Eigenschaften

IUPAC Name |

2-pyrazol-1-yl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c24-16(12-23-9-4-8-19-23)20-14-6-2-1-5-13(14)11-17-21-18(22-25-17)15-7-3-10-26-15/h1-10H,11-12H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIWORNBAAJGBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2553155.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2553158.png)

![N-(2-chlorobenzyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2553164.png)

![4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one](/img/structure/B2553165.png)

![3-[2-(2-Methoxyphenyl)-5-methylpiperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2553171.png)